4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol

Description

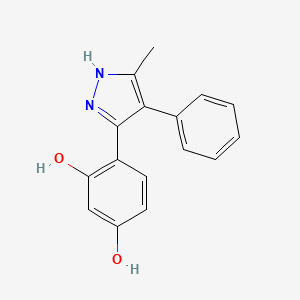

4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is a pyrazole-based aromatic diol characterized by a central pyrazole ring substituted with a methyl group at position 5, a phenyl group at position 4, and a benzene-1,3-diol moiety at position 2. This compound’s structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-15(11-5-3-2-4-6-11)16(18-17-10)13-8-7-12(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRJFQHIOQVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the reaction of appropriate substituted benzene and pyrazole derivatives. One common method involves the use of palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum . Another approach includes the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 can be beneficial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Scientific Research Applications

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular simulation studies have shown that the compound can fit into active sites of target proteins, characterized by lower binding free energy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Structural Insights :

- Electron-Donating vs. Withdrawing Groups : The phenyl and methyl groups in the target compound enhance hydrophobicity and π-stacking, whereas methoxy (in ) or thiadiazole (in ) groups introduce electronic effects (e.g., fluorescence, receptor binding).

- Ring Systems : Thiadiazole-containing analogs () exhibit strong fluorescence due to conjugated π-systems, unlike the target’s pyrazole core, which may prioritize rigidity over luminescence.

Key Findings :

- Melting Points : Pyrazole derivatives (e.g., ) generally exhibit higher melting points (>200°C) compared to thioether analogs (, 88–111°C), attributed to stronger intermolecular hydrogen bonding in diols.

- Synthetic Complexity : Azo-coupled pyrazoles () show lower yields (49%) versus thioethers () or methoxy-substituted derivatives (), highlighting the influence of substituents on reaction efficiency.

Spectroscopic and Fluorescence Behavior

Table 3: Spectroscopic Signatures

Spectroscopic Insights :

- Thiadiazole Derivatives : Exhibit marked pH-dependent fluorescence due to protonation/deprotonation of the thiadiazole ring, enabling applications in biosensing .

- Pyrazole Derivatives: Limited fluorescence but distinct NMR profiles (e.g., diol OH peaks at ~9.5 ppm ), useful for structural elucidation.

Activity Trends :

- Receptor Binding : Methoxy-substituted pyrazoles () show high affinity for estrogen receptors, while the target’s phenyl group may favor hydrophobic receptor pockets.

- Antimicrobial Action : Thiadiazole derivatives () outperform pyrazoles in microbial assays, likely due to thiadiazole’s electron-deficient nature enhancing membrane penetration.

Biological Activity

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol, also known as a phenylpyrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes both pyrazole and phenolic functionalities, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrazole ring connected to a benzene diol, which may influence its interaction with biological targets.

The primary target of this compound is the pyruvate dehydrogenase (PDH) kinase isozyme 4, located in mitochondria. This enzyme plays a critical role in cellular energy metabolism by regulating the conversion of pyruvate into acetyl-CoA, thus influencing the citric acid cycle and overall energy production within cells.

Mode of Action:

- Inhibition of PDH Kinase: By inhibiting PDH kinase, the compound may enhance the activity of pyruvate dehydrogenase, leading to increased energy production from carbohydrates and fats.

Biochemical Pathways:

The interaction with PDH suggests potential implications in metabolic disorders where energy metabolism is disrupted.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity:

Studies have shown that derivatives of pyrazoles can possess significant antimicrobial properties. While specific data on this compound's antibacterial or antifungal activity remains limited, similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Antitumor Activity:

The compound has been explored for its potential antitumor effects. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacokinetics

Information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is currently sparse. Further studies are required to elucidate these parameters to better understand its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated related compounds within the phenylpyrazole class:

- Antibacterial Studies: A study examined various alkaloids and their antibacterial activities, noting that structural modifications can significantly influence efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Cancer Research: Research focusing on pyrazolo[1,5-a]pyrimidine derivatives highlighted their anticancer potential through selective inhibition of protein targets involved in tumor growth .

- Synthetic Pathways: The synthesis of this compound typically involves palladium-catalyzed reactions that yield high purity and yield, showcasing its feasibility for further research and application in drug development.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol | Structure | Antimicrobial properties |

| 1-phenyl-3-methyl-4-(6-hydroxy-4-amino-5-sulfo-2,3-pyrazine)-pyrazole | Structure | Antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.